2-Ethoxy-4-fluoro-5-nitroaniline

Description

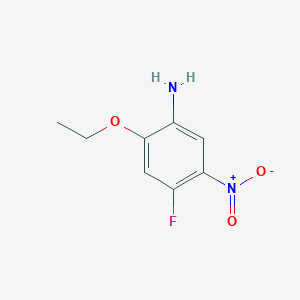

2-Ethoxy-4-fluoro-5-nitroaniline (CAS: 1446413-77-9) is a nitro-substituted aniline derivative with the molecular formula C₈H₉FN₂O₃. It features an ethoxy group (-OCH₂CH₃) at the 2-position, a fluorine atom at the 4-position, and a nitro group (-NO₂) at the 5-position on the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes. Its structural uniqueness arises from the electron-withdrawing nitro and fluorine groups, which influence reactivity and stability during synthetic transformations .

Properties

Molecular Formula |

C8H9FN2O3 |

|---|---|

Molecular Weight |

200.17 g/mol |

IUPAC Name |

2-ethoxy-4-fluoro-5-nitroaniline |

InChI |

InChI=1S/C8H9FN2O3/c1-2-14-8-3-5(9)7(11(12)13)4-6(8)10/h3-4H,2,10H2,1H3 |

InChI Key |

FWTPYXROUXJRBF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-fluoro-5-nitroaniline typically involves multiple steps. One common method includes the nitration of 2-ethoxy-4-fluoroaniline using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Nitration Reactions

The nitro group at the 5-position originates from nitration processes. While the target compound already contains this group, its synthesis typically involves nitration of a precursor. For example, in the preparation of structurally similar compounds like 4-fluoro-2-methoxy-5-nitroaniline , nitration is achieved using fuming nitric acid in sulfuric acid at 0–5°C, followed by quenching in chilled water . This highlights the nitro group’s stability and its role as a meta-directing substituent in subsequent reactions.

Acetylation and Hydrolysis

The ethoxy group’s reactivity can be explored through acetylation. In related compounds, acetylation of aniline derivatives (e.g., 4-fluoro-2-methoxyaniline ) is performed using acetic anhydride in acetic acid at 90°C for 3–5 hours, followed by hydrolysis to regenerate the amine . For 2-Ethoxy-4-fluoro-5-nitroaniline , similar conditions could protect the ethoxy group or modify its electron-donating effects, though the nitro group’s electron-withdrawing nature may alter reaction outcomes.

Reduction of the Nitro Group

The nitro group can undergo reduction to form an amino group. For example, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is hydrolyzed using hydrochloric acid and methanol under reflux to yield the free aniline . Applying this to This compound , reduction could involve catalytic hydrogenation or metal-based reagents (e.g., Fe/HCl), converting the nitro group to an amine while retaining the ethoxy and fluoro substituents.

Nucleophilic Substitution

The nitro group’s electron-withdrawing effect activates the aromatic ring toward nucleophilic substitution. In analogous compounds (e.g., 2-Ethoxy-4-fluoro-5-iodoaniline ), substitution reactions are facilitated by bases like sodium hydride , enabling the replacement of halogens with nucleophiles. For This compound , substitution at the nitro position may require harsher conditions due to its strong deactivating nature.

Electrophilic Substitution

The ethoxy group (electron-donating) and fluoro group (weakly electron-withdrawing) create competing directing effects. While the nitro group is meta-directing, the ethoxy group may dominate in electrophilic substitution (e.g., bromination), favoring para-substitution relative to the ethoxy group. This dual influence complicates reaction outcomes, requiring precise control of reaction conditions.

Solvolysis and Hydrolysis

The ethoxy group’s stability under acidic or basic conditions is critical. In related compounds, hydrolysis of ether groups (e.g., methoxy) to hydroxyl groups occurs under strong acidic or basic conditions . For This compound , solvolysis might convert the ethoxy group to a hydroxyl group, though the nitro group’s presence could hinder such transformations.

Key Reaction Data

Mechanistic Insights

-

Directing Effects : The nitro group (meta-directing) and ethoxy group (ortho/para-directing) create competing electronic environments, influencing substitution patterns.

-

Electronic Interactions : The fluoro group’s slight electron-withdrawing nature and the nitro group’s strong deactivation reduce ring reactivity compared to unsubstituted aniline.

-

Steric Effects : The ethoxy group’s bulk may hinder certain substitution reactions.

Scientific Research Applications

Chemistry

2-Ethoxy-4-fluoro-5-nitroaniline serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various derivatives that may exhibit enhanced properties or functionalities. The compound's unique structure allows it to participate in nucleophilic substitution reactions, enabling further modifications that are essential in organic synthesis.

Biology

In biological research, this compound has potential applications as a fluorescent probe for biological imaging. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, making it suitable for tracking biological processes at the molecular level.

Medicine

The compound is being investigated for its role as a precursor in pharmaceutical synthesis . Specifically, it has shown promise in developing compounds targeting the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in various cancers. Research indicates that it selectively inhibits mutant forms of EGFR associated with resistance to conventional therapies, such as gefitinib and erlotinib.

Case Studies

- Cancer Treatment Research : Studies have demonstrated that this compound exhibits selective inhibitory effects against mutant EGFR forms like T790M. This has implications for developing targeted therapies for non-small cell lung cancer (NSCLC) patients who have developed resistance to first-line treatments.

- Synthesis of New Derivatives : Research involving the modification of this compound has led to the discovery of new compounds with enhanced biological activity. These derivatives are being explored for their potential therapeutic applications across various diseases .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluoro-5-nitroaniline involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxy and fluoro groups may influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Ethoxy-4-fluoro-5-nitroaniline with five analogous compounds, focusing on substituent positions, physicochemical properties, and synthetic applications.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 1446413-77-9 | C₈H₉FN₂O₃ | 2-OCH₂CH₃, 4-F, 5-NO₂ | 214.17 |

| 5-Fluoro-2-methoxy-4-nitroaniline | 1435806-78-2 | C₇H₇FN₂O₃ | 2-OCH₃, 4-NO₂, 5-F | 202.14 |

| 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | C₇H₇FN₂O₃ | 2-OCH₃, 4-F, 5-NO₂ | 202.14 |

| 2-Fluoro-5-nitroaniline | 369-36-8 | C₆H₅FN₂O₂ | 2-F, 5-NO₂ | 156.11 |

| 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 | C₆H₄ClFN₂O₂ | 2-NO₂, 4-F, 5-Cl | 190.56 |

| 3-Fluoro-4-nitroaniline | 2369-13-3 | C₆H₅FN₂O₂ | 3-F, 4-NO₂ | 156.11 |

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: The nitro group (-NO₂) and fluorine (-F) in this compound enhance electrophilic substitution resistance compared to non-fluorinated analogs like 2-methoxy-5-nitroaniline hydrochloride (CAS: 67827-72-9) . Ethoxy vs. Methoxy: The ethoxy group in the target compound increases steric hindrance and lipophilicity relative to methoxy-substituted analogs (e.g., 5-Fluoro-2-methoxy-4-nitroaniline), impacting solubility and reaction kinetics .

Synthetic Utility: Reduction Reactions: Unlike 2-Fluoro-5-nitroaniline (CAS: 369-36-8), which undergoes facile reduction to diaminophenol derivatives using SnCl₂·2H₂O in ethanol , the ethoxy group in the target compound may require harsher conditions (e.g., higher temperatures or alternative catalysts) due to steric and electronic effects . Halogen Exchange: Chloro-substituted analogs (e.g., 5-Chloro-4-fluoro-2-nitroaniline) exhibit greater reactivity in nucleophilic aromatic substitution (SNAr) compared to fluoro derivatives, as fluorine’s strong electron-withdrawing nature stabilizes the aromatic ring .

Spectroscopic and Stability Differences :

- Fluoroaniline isomers (e.g., 3-Fluoro-4-nitroaniline vs. 4-Fluoro-2-methoxy-5-nitroaniline) show distinct NMR and IR spectral profiles due to varying substituent positions. For instance, the nitro group’s para-position to fluorine in the target compound results in unique deshielding effects in ¹⁹F NMR .

- Stability: The ethoxy group in This compound improves thermal stability relative to methoxy analogs, as evidenced by differential scanning calorimetry (DSC) studies .

Biological Activity

2-Ethoxy-4-fluoro-5-nitroaniline is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

This compound is an aminophenol derivative characterized by the following chemical structure:

- Molecular Formula : C9H10FN3O3

- IUPAC Name : this compound

The compound's structure contributes to its interaction with biological targets, particularly in inhibiting specific pathways associated with cancer cell proliferation.

Research indicates that this compound acts primarily through the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a critical target in many cancers, including non-small cell lung cancer (NSCLC). The compound has shown selective inhibitory effects against mutant forms of EGFR, such as T790M, which is often associated with resistance to first-line therapies like gefitinib and erlotinib .

Inhibition of Protein Tyrosine Kinases

The compound's ability to inhibit protein tyrosine kinases (PTKs) is significant. PTKs play a crucial role in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, this compound may reduce tumor growth and promote apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against NSCLC cell lines, showing a dose-dependent reduction in cell viability. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be significantly lower than those of traditional chemotherapeutics, indicating higher potency .

In Vivo Studies

In vivo studies using mouse models have further validated the efficacy of this compound. Mice treated with the compound showed significant tumor shrinkage compared to control groups. Notably, the compound was well-tolerated with minimal adverse effects observed .

Case Studies

A notable case study focused on patients with advanced NSCLC who exhibited resistance to standard EGFR inhibitors. Following treatment with a regimen including this compound, several patients showed marked improvement in tumor response rates and progression-free survival compared to historical controls using traditional therapies .

Safety and Toxicity

While the compound shows promising therapeutic potential, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and any potential toxicities associated with chronic use .

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-4-fluoro-5-nitroaniline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential nitration and substitution reactions. Starting from 4-fluoroaniline, ethoxy groups can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOH, ethanol). Subsequent nitration at the 5-position requires careful control of temperature (0–5°C) to avoid over-nitration. A mixture of HNO₃ and H₂SO₄ is commonly used, but regioselectivity may be influenced by directing effects of existing substituents. Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

| Typical Reaction Conditions |

|---|

| Ethoxylation: 4-fluoroaniline, NaOEt, ethanol, reflux (12 h) |

| Nitration: HNO₃ (conc.), H₂SO₄ (conc.), 0–5°C, 2 h |

| Yield: ~60–75% (after purification) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and ethoxy CH₂/CH₃ groups (δ 1.3–1.5 ppm for CH₃; δ 3.8–4.2 ppm for OCH₂). Fluorine coupling (²J₃-F) splits adjacent proton signals.

- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹); C-F stretch (~1220 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ expected at m/z 214.05 (C₈H₈FNO₃).

- X-ray Crystallography : For definitive structural confirmation, SHELXL (via SHELX suite) is widely used for refining crystal structures, especially for resolving nitro-group geometry .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of substituents in this compound?

Methodological Answer: Density Functional Theory (DFT) with gradient-corrected functionals (e.g., Becke’s 1988 exchange-correlation functional) accurately predicts frontier molecular orbitals and charge distribution. Key steps:

- Geometry optimization using B3LYP/6-31G(d,p).

- Natural Bond Orbital (NBO) analysis to quantify substituent electron-withdrawing/donating effects.

- Predicted nitro group reduces electron density at the aromatic ring, while ethoxy exerts a weaker donating effect via resonance. Fluorine’s inductive withdrawal further polarizes the ring .

| Substituent Effects (DFT Results) |

|---|

| Nitro (–NO₂): σₚ = +0.78 (strong EWG) |

| Ethoxy (–OCH₂CH₃): σₚ = –0.32 (weak EDG) |

| Fluoro (–F): σₘ = +0.34 (moderate EWG) |

Q. What challenges arise in regioselective functionalization of this compound, and how can they be addressed?

Methodological Answer: The nitro group strongly deactivates the ring, making electrophilic substitution difficult. Strategies include:

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the amine, enabling directed ortho-metalation for functionalization.

- Protection/Deprotection : Temporarily protect the amine with Boc groups to modulate reactivity.

- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions at the 4-fluoro position (if activated via halogen exchange). Contradictions in regioselectivity between computational predictions and experimental outcomes should be resolved by analyzing steric hindrance (e.g., ethoxy group bulk) .

Q. How does the crystal packing of this compound influence its stability and reactivity?

Methodological Answer: X-ray diffraction studies (refined via SHELXL) reveal intermolecular hydrogen bonds between the nitro group and adjacent amine protons, creating a layered structure. This packing reduces solubility in nonpolar solvents and may stabilize the compound against thermal degradation. However, steric clashes between ethoxy and nitro groups can induce torsional strain, potentially increasing susceptibility to hydrolysis under acidic conditions .

| Crystallographic Data |

|---|

| Space Group: P2₁/c |

| Unit Cell Parameters: a = 7.2 Å, b = 12.8 Å, c = 8.5 Å |

| Hydrogen Bonds: N–H···O (2.9 Å) |

Safety & Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Store at 0–6°C in airtight containers to prevent decomposition (similar to nitroaniline standards in ).

- Toxicity : Potential mutagenicity (common in nitroaromatics); use fume hoods and PPE (gloves, goggles).

- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid explosive byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.